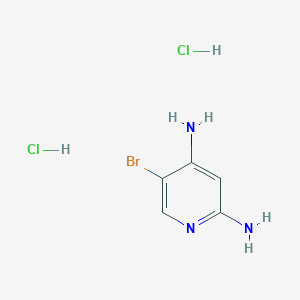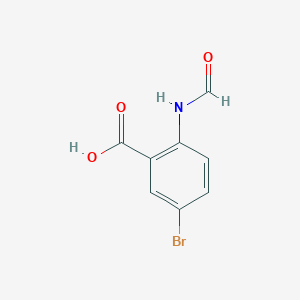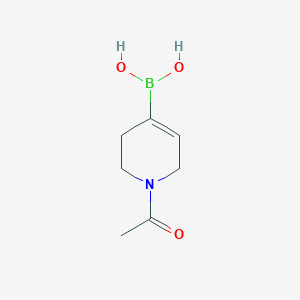
9,10-Distyrylanthracene
概要
説明
9,10-Distyrylanthracene is an organic compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE).
準備方法
Synthetic Routes and Reaction Conditions: 9,10-Distyrylanthracene can be synthesized through a Heck reaction, which involves the coupling of styrene derivatives with 9,10-dibromoanthracene in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C, and requires a base such as triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Heck reaction remains a viable approach for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity .
化学反応の分析
Types of Reactions: 9,10-Distyrylanthracene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
9,10-Distyrylanthracene has a wide range of scientific research applications, including:
Optoelectronics: Used in organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield and solid-state emission properties.
Chemical Sensing: Utilized in chemical sensors for detecting various analytes, benefiting from its aggregation-induced emission properties.
Materials Science: Applied in the development of molecular crystals with high solid-state fluorescence efficiency and uniaxial orientation.
作用機序
The mechanism of action of 9,10-distyrylanthracene is primarily based on its photophysical properties. Upon excitation, the compound undergoes intramolecular rotation around the vinyl moiety, leading to a planar structure that enhances fluorescence emission . The aggregation-induced emission is attributed to the suppression of nonradiative deactivation pathways through molecular stacking . This results in a high fluorescence quantum yield in the aggregated state .
類似化合物との比較
- 9,10-Dithienylanthracene
- 9,10-Difurylanthracene
- 9,10-Dipyrrylanthracene
- 9,10-Di-(N-t-butyloxycarboryl-2-pyrryl)anthracene
Comparison: Compared to these similar compounds, 9,10-distyrylanthracene exhibits unique properties such as higher fluorescence quantum yield and better solid-state emission efficiency . Its ability to form large, high-quality single crystals with strong fluorescence emission makes it particularly valuable for optoelectronic applications .
特性
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)

![Isopropyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3186499.png)
![Tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B3186507.png)
![N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B3186513.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B3186514.png)



![7-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3186534.png)

![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)
